molecular formula C15H21N3O8S B3939219 1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate

1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate

Cat. No. B3939219
M. Wt: 403.4 g/mol
InChI Key: FVUHWCGZPQPFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate is a compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate is not fully understood. However, it is thought to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a reduction in neuronal excitability. It has also been shown to increase serotonin and dopamine levels, which can lead to improvements in mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on 1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Scientific Research Applications

1-(ethylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

1-ethylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S.C2H2O4/c1-2-21(19,20)15-8-6-14(7-9-15)11-12-4-3-5-13(10-12)16(17)18;3-1(4)2(5)6/h3-5,10H,2,6-9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUHWCGZPQPFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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